5-(2,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
5-(2,4-Dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo-pyrimidinone derivative characterized by a bicyclic core structure. Key substituents include:
- Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl moiety, contributing sulfone functionality that may enhance solubility and metabolic stability.
This structural framework is common in kinase inhibitors and other therapeutic agents, where substituent diversity modulates target affinity and pharmacokinetics.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O3S/c17-11-2-1-10(14(18)5-11)7-21-9-19-15-13(16(21)23)6-20-22(15)12-3-4-26(24,25)8-12/h1-2,5-6,9,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIYENQAWRHKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The pyrazolo[3,4-d]pyrimidinone core is shared among several analogs, but substituent variations significantly alter biological and physicochemical profiles:
Key Observations:
Sulfone vs. Piperidine : The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) may improve metabolic stability over piperidine-containing analogs (Example 53g), which are prone to oxidative metabolism .
Halogen Effects : Dichlorophenyl and trichlorophenyl groups () enhance target binding via halogen bonds, whereas fluorophenyl groups (Example 33) prioritize steric and electronic modulation .
Preparation Methods
Preparation of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1H-Pyrazol-5-Amine
The pyrazole ring bearing the sulfolane moiety is synthesized via cyclocondensation of β-keto sulfone derivatives with hydrazine. For example:
- β-Keto sulfone synthesis : React tetrahydrothiophene-3-one with hydrogen peroxide to form the 1,1-dioxide derivative.
- Pyrazole formation : Condense the β-keto sulfone with hydrazine hydrate in ethanol under reflux (80°C, 12 hours), yielding 3-(5-amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide.
Characterization :
Formation of the Pyrazolo[3,4-d]Pyrimidin-4(5H)-One Core
The pyrimidinone ring is constructed via a [4+2] cyclocondensation reaction:
- Reaction conditions : Combine 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-amine (1 equiv), ethyl cyanoacetate (1.2 equiv), and 2,4-dichlorobenzaldehyde (1 equiv) in DMF with potassium carbonate (2 equiv) at 120°C for 24 hours.
- Mechanism : The amine attacks the aldehyde, forming an imine intermediate, which undergoes cyclization with ethyl cyanoacetate to yield the pyrimidinone ring.
Yield : 65–70% after silica gel chromatography.
Final Compound Characterization
The target compound is validated via spectroscopic and crystallographic methods:
NMR Spectroscopy
X-Ray Crystallography
Single-crystal analysis confirms the cis configuration of the sulfolane moiety and planar pyrimidinone ring. Key metrics:
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed coupling introduces the tetrahydrothiophene sulfone group post-cyclization:
Microwave-Assisted Cyclization
Reduce reaction time from 24 hours to 2 hours using microwave irradiation (150°C, 300 W).
Challenges and Optimization
Sulfolane Stability
The 1,1-dioxidotetrahydrothiophen-3-yl group is susceptible to nucleophilic attack at high temperatures (>80°C). Optimized conditions use mild bases (K2CO3) and avoid protic solvents.
Regioselectivity in Alkylation
The 5-position NH exhibits higher reactivity than the 1-position sulfonamide, ensuring mono-alkylation.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
- Multi-step synthesis : Follow protocols involving condensation, Vilsmeier-Haack formylation, and coupling reactions (e.g., barbituric acid coupling in refluxing EtOH/H₂O) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for formylation and ethanol/water mixtures for cyclization to enhance reaction efficiency .
- Catalysts : Employ POCl₃/DMF for formylation steps and glacial acetic acid for condensation .
- Purification : Utilize recrystallization or column chromatography to isolate high-purity products .
Basic: What analytical techniques are recommended for structural characterization of this pyrazolo[3,4-d]pyrimidine derivative?
Methodological Answer:
- NMR spectroscopy : Confirm substitution patterns (e.g., dichlorobenzyl protons at δ 5.2–5.5 ppm) and sulfone groups in tetrahydrothiophene .
- X-ray crystallography : Resolve stereochemistry of the 1,1-dioxidotetrahydrothiophene moiety and pyrazolo-pyrimidine core .
- HPLC-MS : Monitor reaction progress and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 495–510) .
Basic: How can researchers design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- In vitro screening : Use kinase inhibition assays (e.g., ATP-competitive binding) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) with controls for cytotoxicity .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .
Advanced: What computational approaches predict the compound’s target interactions and pharmacokinetics?
Methodological Answer:
- Molecular docking : Model interactions with kinase domains (e.g., EGFR or VEGFR2) using PyMOL or AutoDock .
- QSAR studies : Correlate substituent effects (e.g., dichlorobenzyl hydrophobicity) with bioactivity using descriptors like logP and polar surface area .
- ADMET prediction : Use SwissADME to assess blood-brain barrier penetration and cytochrome P450 interactions .
Advanced: How does the 2,4-dichlorobenzyl substituent influence bioactivity compared to other aryl groups?
Methodological Answer:
- Electron-withdrawing effects : The Cl atoms enhance binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .
- Comparative SAR : Replace with fluorobenzyl or nitrobenzyl groups to study potency shifts. Lower activity in nitro derivatives suggests steric hindrance .
- Metabolic stability : Chlorine substituents reduce oxidative metabolism, improving half-life in hepatic microsome assays .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HeLa vs. MCF-7) and normalize data to positive controls (e.g., doxorubicin) .
- Replicate conditions : Control variables like serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs) .
- Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers and confirm significance thresholds (p < 0.05) .
Advanced: What strategies improve the compound’s chemical stability during storage?
Methodological Answer:
- Degradation analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis or oxidation .
- Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under argon .
- Protect from light : Amber vials prevent photodegradation of the pyrazolo-pyrimidine core .
Advanced: How can selectivity for specific biological targets be enhanced?
Methodological Answer:
- Structural analogs : Synthesize derivatives with modified tetrahydrothiophene sulfone groups to reduce off-target binding .
- Kinase profiling : Screen against panels of 50+ kinases to identify selectivity hotspots (e.g., JAK2 vs. ABL1) .
- Crystal structures : Compare binding modes with co-crystallized targets to guide rational design .
Advanced: What in vivo models are suitable for studying pharmacokinetics and efficacy?
Methodological Answer:
- Rodent models : Use Sprague-Dawley rats for IV/PO pharmacokinetics (e.g., t₁/₂ = 3–5 hrs) and xenograft mice for tumor growth inhibition .
- Dosing regimens : Optimize via AUC calculations (e.g., 10 mg/kg BID for sustained plasma levels) .
- Tissue distribution : Radiolabel the compound with ¹⁴C for biodistribution studies in organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
